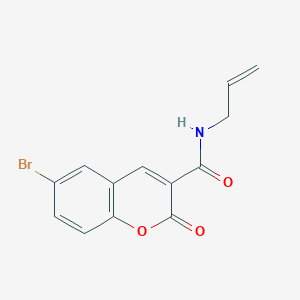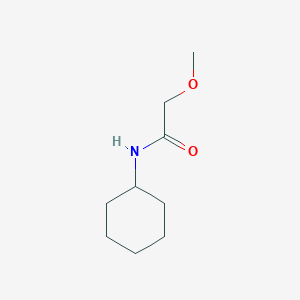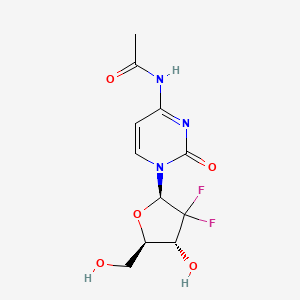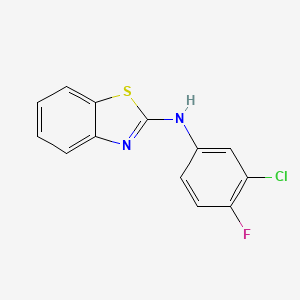
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid, also known as BMHCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMHCA is a cyclohexanecarboxylic acid derivative that contains a benzimidazole moiety, making it a unique and versatile compound. In
科学的研究の応用
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is not fully understood, but it is thought to involve the chelation of metal ions, particularly copper. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to selectively bind to copper ions, leading to the formation of a stable complex. The formation of this complex can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an anticancer agent, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to have antioxidant properties. Studies have shown that 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can scavenge free radicals and protect against oxidative stress. Additionally, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is its ease of synthesis. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can be synthesized in a laboratory setting with relative ease, making it a readily available compound for research purposes. Additionally, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to be selective for copper ions, making it a useful tool for the detection of copper in biological samples. However, one of the limitations of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is its potential toxicity. Studies have shown that high concentrations of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can be toxic to cells, limiting its potential applications in vivo.
将来の方向性
There are several future directions for the study of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. One area of research is its potential as an imaging agent. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to be fluorescent, making it a potential candidate for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. Understanding the mechanism of action could lead to the development of more effective anticancer agents. Finally, studies are needed to determine the toxicity of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid in vivo, which could limit its potential applications in the clinic.
Conclusion:
In conclusion, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is a unique and versatile compound that has gained significant attention in the scientific community. Its potential applications in various fields, including cancer therapy and metal ion detection, make it a promising candidate for further research. The ease of synthesis and selectivity for copper ions make it a useful tool for laboratory experiments. However, further studies are needed to fully understand the mechanism of action and toxicity of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid, which could limit its potential applications in the clinic.
合成法
The synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid involves the reaction of 1-(2-bromoethyl)benzimidazole with 4-methylcyclohexanecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. The synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is relatively simple and can be carried out in a laboratory setting with ease.
特性
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAVFPFRGJGYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

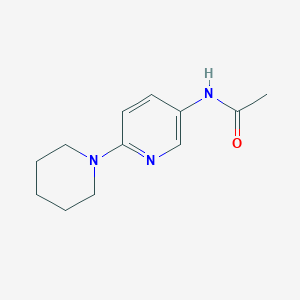
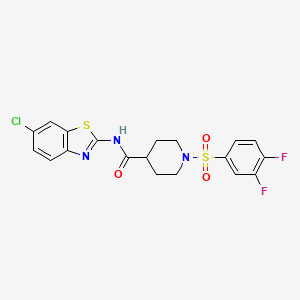
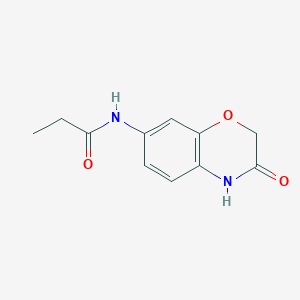
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
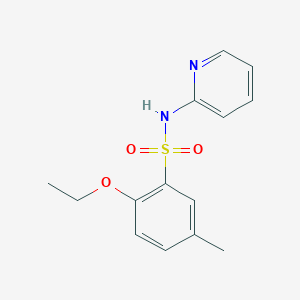
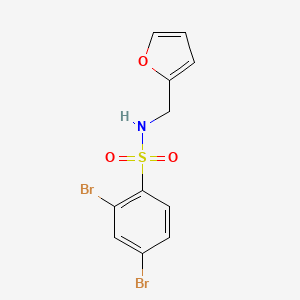
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)

